1,2,6-Trimethyl-3,5-diphenylpyridin-4-one
Description
Properties
CAS No. |
42215-29-2 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,2,6-trimethyl-3,5-diphenylpyridin-4-one |
InChI |
InChI=1S/C20H19NO/c1-14-18(16-10-6-4-7-11-16)20(22)19(15(2)21(14)3)17-12-8-5-9-13-17/h4-13H,1-3H3 |
InChI Key |
SQJRILFFLWFHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization via Pyridine Derivatives
A foundational approach involves the alkylation of pyridine precursors. For instance, 1-methyl-3,5-diphenylpyridin-4-one (C₁₈H₁₅NO), a structurally related compound, is synthesized via nucleophilic substitution and cyclization. While direct methods for 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one are less documented, analogous pathways suggest:
- Methylation of Pyridine Intermediates : Introducing methyl groups at positions 1, 2, and 6 through alkylating agents like methyl iodide or dimethyl sulfate under basic conditions.
- Cyclization with Aromatic Aldehydes : Condensation reactions using 2,4,6-trimethylpyridine and benzaldehyde derivatives, followed by oxidation to form the ketone moiety at position 4.
A patent detailing the preparation of 2,4,6-trimethylpyridine highlights the use of industrial ethanol and concentrated sulfuric acid for crystallization, achieving a purity of 97–98% after recrystallization. This method’s principles may extend to 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one by substituting phenyl-containing aldehydes.
Chromium Trioxide-Pyridine Complex Oxidation
The oxidation of allylic alcohols or dihydropyridines using chromium trioxide-pyridine complexes offers a route to pyridinones. Source describes the synthesis of such complexes by reacting chromium trioxide (CrO₃) with pyridine in anhydrous conditions, yielding a deep red macrocrystalline product. General oxidation steps include:
- Dissolving the alcohol precursor in dry methylene chloride.
- Adding a 5% chromium trioxide-pyridine solution at room temperature.
- Filtering the precipitated chromium byproducts and evaporating the solvent to isolate the crude product.
This method’s mild conditions (room temperature, short reaction times) make it suitable for oxidizing sensitive intermediates without degrading aromatic substituents.
Halogenation and Epoxidation Strategies
Patent US6136981 outlines a multi-step process for tetrahydropyridines, involving halogenation, hydroxylation, and reduction. While focused on a different scaffold, key steps are adaptable:
- Electrophilic Halogenation : Treating the pyridine precursor with N-bromosuccinimide (NBS) to introduce bromine at specific positions.
- Epoxidation : Using sodium hydroxide to form epoxide intermediates, which are subsequently reduced to yield cis-racemic products.
For 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one, bromination at position 4 followed by dehydrohalogenation could facilitate ketone formation.
Purification and Crystallization Techniques
Sulfuric Acid-Mediated Recrystallization
Source emphasizes vitriolization (sulfuric acid treatment) to purify pyridine derivatives. The protocol involves:
Petroleum Ether Washing
The chromium trioxide-pyridine complex synthesis employs petroleum ether washes to remove excess pyridine and unreacted CrO₃. For 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one, similar washes could eliminate hydrophobic byproducts without dissolving the target compound.
Comparative Analysis of Synthetic Methods
Key Findings :
- Chromium trioxide oxidation offers the highest yield and purity, but requires careful handling of toxic reagents.
- Alkylation/cyclization is more scalable but suffers from lower purity without recrystallization.
- Halogenation/epoxidation is complex but enables precise stereochemical control, critical for pharmaceutical applications.
Mechanistic Insights and Reaction Optimization
Role of Solvent Polarity
Ethanol and methylene chloride are preferred for their ability to dissolve both polar (pyridine complexes) and nonpolar (aromatic) intermediates. Ethanol’s high boiling point (~78°C) facilitates reflux conditions during alkylation.
Temperature Control
Exothermic reactions, such as CrO₃-pyridine complex formation, require strict temperature control (<30°C) to prevent decomposition. Similarly, bromination with NBS proceeds optimally at 5°C to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trimethyl-3,5-diphenylpyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
1,2,6-Trimethyl-3,5-diphenylpyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinone Derivatives
Substituent Effects on Reactivity and Stability
- Trimethyl vs. Methoxy/Piperazinyl Substitutions: The European patent application () describes pyridinone derivatives with methoxyphenyl and piperazinyl substituents (e.g., 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one).
- Pyridin-4-one vs. Pyridin-2-one Core: lists pyridin-2-one derivatives with acetylphenyl and dimethylaminophenyl groups. The pyridin-4-one core in the target compound differs in electron distribution, which may alter tautomerization behavior and hydrogen-bonding capabilities compared to pyridin-2-one analogs. This distinction could influence pharmacological activity or catalytic applications .
Table 1: Structural and Functional Comparison of Pyridinone Derivatives
Biological Activity
1,2,6-Trimethyl-3,5-diphenylpyridin-4-one (commonly referred to as TMP) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of TMP's biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial activities. The findings are supported by data tables and case studies from various research sources.
Chemical Structure and Properties
TMP is a pyridine derivative characterized by a complex structure that includes multiple methyl and phenyl groups. Its chemical formula is and it has a molecular weight of approximately 275.39 g/mol. The presence of these substituents contributes to its unique biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of TMP as an anticancer agent. In vitro assays have demonstrated that TMP exhibits cytotoxic effects against various cancer cell lines. For instance:
In these studies, TMP's cytotoxicity was assessed using standard protocols, revealing significant inhibition of cell viability compared to control groups.
2. Anti-inflammatory Activity
TMP has also been investigated for its anti-inflammatory properties. In vivo models have shown that TMP can reduce inflammation markers significantly:
| Inflammation Model | Effect | Reference |
|---|---|---|
| Carrageenan-induced edema | 75% reduction in swelling | |
| TNF-α inhibition | Up to 85% |
These findings suggest that TMP may inhibit pro-inflammatory cytokines, making it a candidate for further studies in inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial efficacy of TMP has been evaluated against various bacterial and fungal strains. The results indicate promising activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 40 µg/mL | |
| Aspergillus niger | 40 µg/mL |
In these assays, TMP was compared against standard antibiotics, demonstrating comparable or superior effects.
Case Studies
Several case studies further illustrate the biological activity of TMP:
- Study on Anticancer Mechanisms : A study conducted on MCF-7 cells revealed that TMP induces apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
- Anti-inflammatory Effects in Animal Models : In a carrageenan-induced paw edema model in rats, administration of TMP resulted in significant reduction of edema compared to controls, suggesting its potential as an anti-inflammatory drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
